molecular formula C10H20N2O2 B7922198 (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one

Cat. No.: B7922198
M. Wt: 200.28 g/mol
InChI Key: HLUQYDXJLLJZAV-IENPIDJESA-N
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Description

(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one is a chiral compound with a piperidine ring substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via a substitution reaction, often using methoxymethyl chloride as the reagent.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxymethyl-piperidin-1-yl)-ethanol: Similar structure but with an ethanol group instead of an amino group.

    Azetidine and Oxetane Derivatives: These compounds share similar heterocyclic structures and are used in similar applications.

Uniqueness

(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. This makes it valuable in specialized applications where these properties are required.

Properties

IUPAC Name

(2S)-2-amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)10(13)12-6-4-3-5-9(12)7-14-2/h8-9H,3-7,11H2,1-2H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUQYDXJLLJZAV-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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